2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid
Overview
Description
“2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid” is a chemical compound with the molecular formula C17H16O5 . It has a molecular weight of 300.306 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H16O5 . For a detailed 3D structure, please refer to specialized chemical databases .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 530.9±50.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis Techniques and Derivatives
A key area of scientific research involving 2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid focuses on its synthesis and the development of its derivatives. For instance, Gorbunov et al. (2018) developed a method for synthesizing previously unknown substituted 2-(2-aryl-4-oxo-4H-furo[3,2-c]chromen-3-yl)acetic acids, highlighting the versatility in creating various acetic acid derivatives (Gorbunov et al., 2018). This research underscores the potential for creating a wide range of compounds with diverse properties and applications.
Antineoplastic Activities
The antineoplastic (anti-cancer) activities of derivatives of this compound are a significant area of investigation. Research by Gašparová et al. (2013) explored the synthesis and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. They discovered that these compounds exhibit promising antitumour activity, making them potential candidates for cancer treatment (Gašparová et al., 2013).
Antimicrobial Properties
Another significant application is in the realm of antimicrobial activity. Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which were then screened for their antimicrobial activity. Their findings suggest potential applications of these compounds in combating bacterial infections (Čačić et al., 2006).
Antioxidant Activity
Research into the antioxidant properties of derivatives of this compound also presents a promising area. Kadhum et al. (2011) studied the antioxidant activity of new coumarin derivatives, offering insights into potential applications in preventing oxidative stress-related diseases (Kadhum et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-7-10(4)21-15-9(3)16-12(5-11(7)15)8(2)13(6-14(18)19)17(20)22-16/h5H,6H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHVCAKIFIAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162453 | |
Record name | 2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664366-08-9 | |
Record name | 2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=664366-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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